molecular formula C8H12O4 B13168452 Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate

Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13168452
M. Wt: 172.18 g/mol
InChI Key: NIMYPHZJTBRHBA-UHFFFAOYSA-N
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Description

Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate (CAS 1485845-55-3) is a high-purity chemical compound supplied for research applications. This ester features a spirocyclic structure incorporating a cyclopropane ring, as indicated by the 1,5-dioxaspiro[2.4]heptane scaffold . The molecular formula is C 8 H 12 O 4 , and it has a molecular weight of 172.18 g/mol . Compounds with the spiro[2.4]heptane core are of significant interest in organic and medicinal chemistry as synthetic intermediates and building blocks. This core structure is a key feature in the synthesis of more complex molecules, such as 5-azaspiro[2.4]heptane derivatives, which have been investigated for their potential as pharmaceutical ingredients, including protease inhibitors . As such, this compound serves as a valuable precursor for researchers exploring novel chemical spaces in drug discovery and development. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

ethyl 1,6-dioxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C8H12O4/c1-2-11-7(9)6-8(12-6)3-4-10-5-8/h6H,2-5H2,1H3

InChI Key

NIMYPHZJTBRHBA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CCOC2

Origin of Product

United States

Preparation Methods

Condensation Reactions

One common method involves the condensation of appropriate dicarbonyl compounds in the presence of a suitable catalyst. This approach allows for the formation of the spirocyclic structure under controlled conditions.

Esterification Reactions

Esterification is another key method, where carboxylic acids react with alcohols in the presence of an acid catalyst to form esters. This step is crucial for introducing the ethyl ester group into the molecule.

Specific Preparation Method

A specific method for synthesizing Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate involves the reaction of ethyl acetoacetate with formaldehyde. This reaction requires a suitable catalyst and solvent, such as ethanol, and is typically conducted at temperatures between 60°C and 80°C.

Industrial Production Methods

Industrial production involves scaling up these synthetic routes using continuous flow reactors and optimizing reaction conditions to enhance yield and purity. Advanced purification techniques like distillation and crystallization are employed to obtain high-quality products.

Key Factors in Synthesis

  • Temperature Control : Maintaining the appropriate temperature is crucial for stabilizing reactive intermediates.
  • Catalyst Selection : The choice of catalyst, such as Lewis acids, can significantly influence the cyclization step.
  • Purification Techniques : Methods like flash chromatography are used to isolate the target compound efficiently.

Research Findings and Challenges

Recent studies have highlighted the importance of optimizing reaction conditions to improve yields and reduce impurities. The unique spirocyclic structure of this compound presents both opportunities and challenges in its synthesis and application.

Data Table: Synthesis Conditions

Synthetic Route Reagents Solvent Temperature Range (°C) Catalyst
Condensation Dicarbonyl compounds Ethanol 60-80 Lewis acids
Esterification Carboxylic acids, alcohols Ethanol 50-70 Acid catalysts

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate is used in several scientific research fields:

Mechanism of Action

The mechanism of action of Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular processes .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Spiro carboxylate esters vary in ring size, substituents, and stereochemical complexity. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Molecular Data of Selected Spiro Carboxylate Esters

Compound Name Molecular Formula Molecular Weight Spiro Ring Size Substituents Key Features References
Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate (Target) C₉H₁₄O₄* ~186.20* [2.4] Ethyl ester at position 2 Compact spiro system, high strain
Methyl 4-methyl-2-(propan-2-yl)-1,5-dioxaspiro[2.4]heptane-2-carboxylate C₁₁H₁₈O₄ 214.26 [2.4] Methyl ester, 4-methyl, isopropyl Branched substituents enhance steric hindrance
Ethyl spiro[3.3]heptane-2-carboxylate C₁₀H₁₆O₂ 168.24 [3.3] Ethyl ester Lower ring strain, higher stability
Ethyl 3,3,8,10,10-pentamethyl-1,5-dioxaspiro[5.5]undec-8-ene-9-carboxylate C₂₀H₃₂O₄ 336.47 [5.5] Ethyl ester, multiple methyl groups Larger spiro system, reduced reactivity
Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate C₁₃H₁₈O₅ 254.28 [4.5] Formyl and ethyl ester groups Aldol reactivity due to formyl group

*Inferred based on structural analogs.

Key Observations:
  • Ring Size and Strain : Smaller spiro systems (e.g., [2.4], [3.3]) exhibit higher ring strain, influencing reactivity and stability. For instance, [2.4] systems are more prone to ring-opening reactions compared to larger [5.5] analogs .
  • Molecular Weight : Larger spiro systems (e.g., [5.5]) have significantly higher molecular weights, affecting solubility and phase behavior .
Key Findings:
  • Acid-Catalyzed Cyclization : Larger spiro systems (e.g., [5.5]) are synthesized via acid-catalyzed reactions with diols (e.g., neopentyl glycol) under reflux, often requiring water removal .
  • Reductive Methods : Smaller spiro esters (e.g., [3.3]) are accessible via LiAlH₄-mediated reductions, highlighting the role of steric accessibility .
  • Challenges with [2.4] Systems: notes difficulties in synthesizing [2.3] and [2.4] spiro systems due to strain, requiring specialized epoxidation or ring-closure strategies .

Stereochemical and Reactivity Profiles

  • Axial Chirality : Semiflexible [5.5] spiro derivatives exhibit axial chirality due to helical arrangements of substituents, even with identical groups at position 3 . The [2.4] system may display similar stereochemical complexity but remains unexplored in the evidence.
  • Reactivity : Formyl-substituted spiro compounds (e.g., ) participate in aldol reactions, whereas ester groups enable hydrolysis or transesterification . Smaller spiro systems may undergo strain-driven ring-opening reactions.

Biological Activity

Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate is a compound of significant interest due to its unique spirocyclic structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a spirocyclic framework that includes a dioxaspiro structure. This unique configuration contributes to its reactivity and interactions with biological systems. The molecular formula is C10_{10}H14_{14}O4_{4}, with a molecular weight of approximately 186.21 g/mol.

Pharmacological Properties

Recent investigations into the pharmacological properties of this compound suggest potential anti-inflammatory and anticancer activities. Although these findings are preliminary, they indicate that the compound may interact with specific molecular targets, leading to enzyme inhibition or receptor modulation .

The mechanism of action involves the compound's ability to fit into specific binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including:

  • Enzyme Inhibition : The compound may inhibit enzymes that play critical roles in inflammatory pathways.
  • Receptor Modulation : It may also modulate receptors involved in cancer cell signaling pathways, potentially influencing cell proliferation and survival .

Study 1: Anti-inflammatory Activity

A study explored the anti-inflammatory effects of this compound using in vitro models. The results indicated that the compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential therapeutic application in treating inflammatory diseases.

Study 2: Anticancer Potential

Another research effort focused on the anticancer properties of this compound against various cancer cell lines. This compound exhibited cytotoxic effects on breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50_{50} values indicating effective dose ranges for inducing apoptosis .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaBiological ActivityNotes
Ethyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylateC12_{12}H18_{18}O4_{4}Potential anti-inflammatory and anticancerShares structural similarities; further studies needed
Methyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylateC12_{12}H18_{18}O4_{4}Enzyme inhibitionSimilar mechanism of action observed
Ethyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylateC11_{11}H16_{16}O4_{4}Limited studies availableUnique reactivity patterns

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